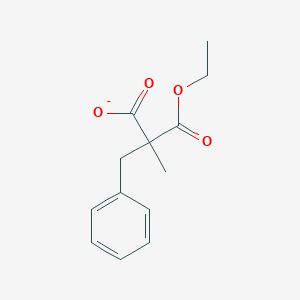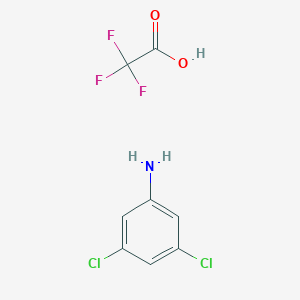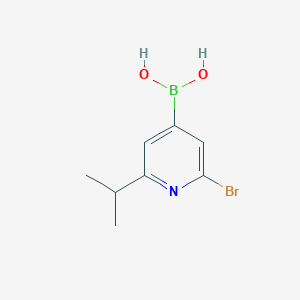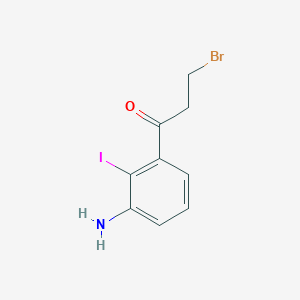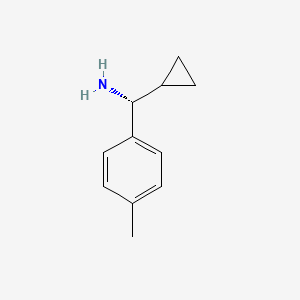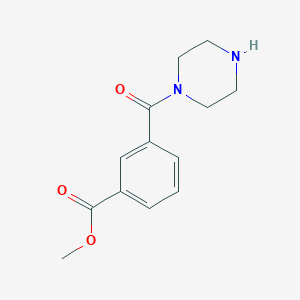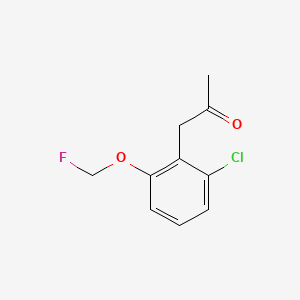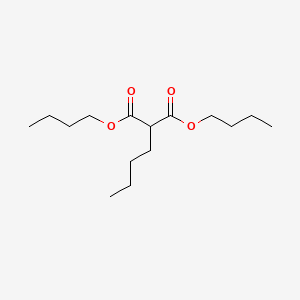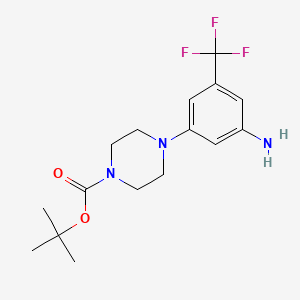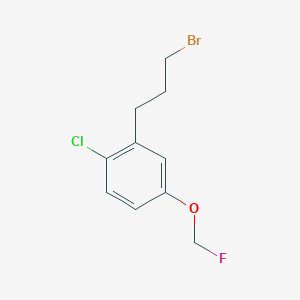![molecular formula C19H26O B14072124 (10R,13R)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14072124.png)
(10R,13R)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of gonadal progesterone and is prominently found in male semen, axillary hair, and axillary skin surfaces . This compound is often described as having potent pheromone-like activities in humans . It is linked to sexual attraction and has broader social-emotional functions, tuning the brain to efficiently process emotional information .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,16-Androstadien-3-one can be synthesized from androstadienol by the enzyme 3β-hydroxysteroid dehydrogenase. It can also be converted into androstenone by 5α-reductase, which can subsequently be converted into 3α-androstenol or 3β-androstenol by 3-ketosteroid reductase .
Industrial Production Methods: Industrial production of 4,16-androstadien-3-one involves the biosynthetic transformation of phytosterols by Mycobacterium strains. This method is efficient and yields significant amounts of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4,16-Androstadien-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed:
Oxidation: Conversion to androstenone.
Reduction: Formation of androstadienol.
Substitution: Halogenated derivatives of androstadienone.
Applications De Recherche Scientifique
4,16-Androstadien-3-one has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in studies of steroid chemistry.
Biology: Investigated for its role as a human pheromone and its effects on social and sexual behavior.
Medicine: Studied for its potential therapeutic effects on mood and emotional processing.
Industry: Incorporated into male fragrances to purportedly increase sexual attraction.
Mécanisme D'action
4,16-Androstadien-3-one exerts its effects by interacting with the olfactory system. It is detected by specific receptors in the nasal cavity, which then send signals to the brain. This interaction influences emotional processing and social behavior . The compound does not exhibit androgenic or anabolic effects but significantly affects mood and attention .
Comparaison Avec Des Composés Similaires
Androstenone: Another potent pheromone with a similar structure.
Androstenol: A related pheromone that acts as a positive allosteric modulator of the GABA A receptor.
Estratetraenol: A steroid with pheromone-like activities affecting mood and arousal.
Uniqueness: 4,16-Androstadien-3-one is unique in its ability to influence both social and sexual behaviors without exhibiting androgenic or anabolic effects . Its broader social-emotional functions set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C19H26O |
|---|---|
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
(10R,13R)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,12,15-17H,4-8,10-11H2,1-2H3/t15?,16?,17?,18-,19-/m0/s1 |
Clé InChI |
HNDHDMOSWUAEAW-QKBRSHRXSA-N |
SMILES isomérique |
C[C@]12CCC3C(C1CC=C2)CCC4=CC(=O)CC[C@]34C |
SMILES canonique |
CC12CCC3C(C1CC=C2)CCC4=CC(=O)CCC34C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


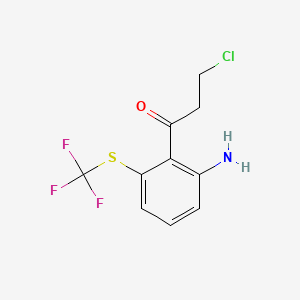
![1-(cyanomethyl)-3-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]urea](/img/structure/B14072051.png)
